3-Chloro-5-fluorothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5-fluorothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2ClFO2S. It is characterized by the presence of a thiophene ring substituted with chlorine and fluorine atoms, as well as a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylationThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, leading to different derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can be introduced or removed through carboxylation or decarboxylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Scientific Research Applications
3-Chloro-5-fluorothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 3-Chlorothiophene-2-carboxylic acid
- 5-Fluorothiophene-2-carboxylic acid
- 3-Bromo-5-fluorothiophene-2-carboxylic acid
Comparison: 3-Chloro-5-fluorothiophene-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the thiophene ring. This dual substitution can lead to distinct chemical and physical properties compared to similar compounds with only one halogen substituent. For example, the presence of both halogens can influence the compound’s reactivity, stability, and potential biological activity .
Properties
IUPAC Name |
3-chloro-5-fluorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEJCKAZRZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-22-2 |
Source
|
Record name | 3-chloro-5-fluorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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